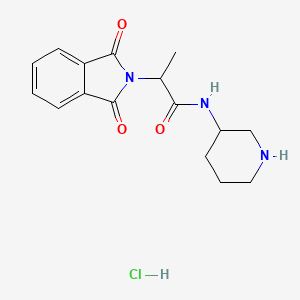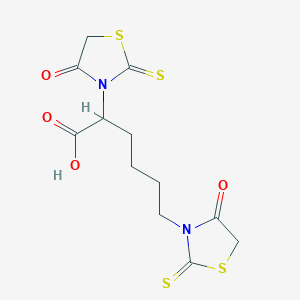![molecular formula C8H12BrN3 B8073315 2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B8073315.png)
2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: is a brominated derivative of imidazo[4,5-c]pyridine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the following steps:
Bromination: : The starting material, 4,4-dimethylimidazo[4,5-c]pyridine, undergoes bromination using bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at room temperature.
Purification: : The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production process may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also encouraged to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: : KMnO4, H2O2, in aqueous or organic solvents.
Reduction: : LiAlH4, NaBH4, in solvents like ether or THF.
Substitution: : Various nucleophiles (e.g., amines, alcohols) in polar solvents.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of amines or alcohols.
Substitution: : Formation of substituted imidazo[4,5-c]pyridines.
Wissenschaftliche Forschungsanwendungen
2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: has several scientific research applications:
Medicinal Chemistry: : It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Material Science: : The compound's unique structure makes it suitable for the development of advanced materials with specific electronic or photonic properties.
Organic Synthesis: : It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism by which 2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
2-bromo-4,4-dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: can be compared with other imidazo[4,5-c]pyridine derivatives, such as:
3-methyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: : This compound lacks the bromine atom, which may affect its reactivity and biological activity.
4,4-dimethylimidazo[4,5-c]pyridine:
The uniqueness of This compound lies in its bromine atom, which introduces additional reactivity and potential for further functionalization.
Eigenschaften
IUPAC Name |
2-bromo-4,4-dimethyl-1,5,6,7-tetrahydroimidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c1-8(2)6-5(3-4-10-8)11-7(9)12-6/h10H,3-4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFASFHSRDUEEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CCN1)NC(=N2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride](/img/structure/B8073236.png)


![1,14,21-Trideuterio-16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene](/img/structure/B8073252.png)
![3-Benzyl-2,6-diazaspiro[3.3]heptane-2-carboxylic acid;oxalic acid](/img/structure/B8073253.png)
![2-[(2-Amino-4-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B8073268.png)


![[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]methanamine;dihydrochloride](/img/structure/B8073295.png)




![6-bromo-1H-[1,3]thiazolo[5,4-b]pyridine-2-thione](/img/structure/B8073335.png)
